2-(3,4-dimethoxyphenyl)-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide
CAS No.: 476458-24-9
Cat. No.: VC4154085
Molecular Formula: C22H23N3O4S
Molecular Weight: 425.5
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 476458-24-9 |
|---|---|
| Molecular Formula | C22H23N3O4S |
| Molecular Weight | 425.5 |
| IUPAC Name | 2-(3,4-dimethoxyphenyl)-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide |
| Standard InChI | InChI=1S/C22H23N3O4S/c1-27-16-7-5-15(6-8-16)25-22(17-12-30-13-18(17)24-25)23-21(26)11-14-4-9-19(28-2)20(10-14)29-3/h4-10H,11-13H2,1-3H3,(H,23,26) |
| Standard InChI Key | FBDXOMDAXLKUGD-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)CC4=CC(=C(C=C4)OC)OC |
Introduction
Molecular Formula and Weight
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Molecular Formula: C20H22N2O4S
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Molecular Weight: Approximately 386.47 g/mol
Structural Features
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The compound contains:
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A thieno[3,4-c]pyrazole core, which is a fused heterocyclic system.
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A dimethoxyphenyl group at one end.
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A methoxyphenyl group attached to the nitrogen atom of the acetamide moiety.
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These structural features suggest significant potential for biological activity due to the presence of aromatic systems and heteroatoms.
SMILES Notation
The SMILES (Simplified Molecular Input Line Entry System) representation is:
COC1=CC=C(C=C1)N(C(=O)CN2C=C(SC2=C3C=CC(OC)=C3OC))
General Synthetic Approach
The synthesis of this compound typically involves:
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Formation of the thieno[3,4-c]pyrazole core through cyclization reactions involving thiophene derivatives and hydrazines.
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Introduction of the dimethoxyphenyl and methoxyphenyl groups via nucleophilic substitution or amidation reactions.
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Purification using techniques such as recrystallization or chromatography.
Analytical Characterization
The compound can be characterized using:
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NMR Spectroscopy: To confirm the chemical environment of protons and carbons.
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Mass Spectrometry (MS): For molecular weight determination.
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Infrared (IR) Spectroscopy: To identify functional groups like amides and ethers.
Medicinal Chemistry
Compounds with similar structures have been studied for:
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Anti-inflammatory Properties: Due to interactions with enzymes like cyclooxygenase (COX) or lipoxygenase (LOX).
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Antitumoral Activity: Through inhibition of tubulin polymerization or other cellular pathways.
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Antiviral Potential: By targeting viral replication mechanisms.
Docking Studies
In silico docking studies could predict interactions of this compound with biological targets like enzymes or receptors, helping to evaluate its therapeutic potential.
Enzyme Inhibition
The presence of aromatic and heterocyclic systems suggests that the compound may act as an inhibitor for enzymes involved in inflammation or cancer pathways.
Data Table
| Property | Value/Details |
|---|---|
| Molecular Formula | C20H22N2O4S |
| Molecular Weight | ~386.47 g/mol |
| Functional Groups | Amide, Ether, Aromatic Rings |
| Core Structure | Thieno[3,4-c]pyrazole |
| Analytical Techniques | NMR, MS, IR |
| Potential Applications | Anti-inflammatory, Antitumoral, Antiviral |
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